2-Amino-2-methylsuccinic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
2-Amino-2-methylsuccinic acid is known to interact with various enzymes and proteins. It is a specific inhibitor of argininosuccinate synthase (ASS), a rate-limiting enzyme for the recycling of 1-citrulline to 1-arginine . This interaction highlights the role of this compound in biochemical reactions, particularly in the urea cycle and nitric oxide cycle .
Cellular Effects
The effects of this compound on cellular processes are largely tied to its role in biochemical reactions. By inhibiting ASS, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with ASS. As an inhibitor, it binds to the enzyme, preventing it from catalyzing the conversion of citrulline and aspartate to argininosuccinate . This interaction can lead to changes in gene expression and enzyme activity within the cell .
Metabolic Pathways
This compound is involved in the urea cycle and nitric oxide cycle through its inhibition of ASS This could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methylsuccinic acid can be synthesized through several methods:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination of α-Keto Acids: This method involves the treatment of an α-keto acid with ammonia and a reducing agent such as sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the amidomalonate method due to its efficiency and scalability .
Chemical Reactions Analysis
2-Amino-2-methylsuccinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-2-methylsuccinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
2-Amino-2-methylsuccinic acid exerts its effects primarily by inhibiting argininosuccinate synthase. This enzyme is crucial for the recycling of citrulline to arginine in the urea cycle. By inhibiting this enzyme, this compound can modulate the production of nitric oxide, a critical signaling molecule in various physiological processes .
Comparison with Similar Compounds
2-Amino-2-methylsuccinic acid is similar to other amino acids such as aspartic acid and its derivatives. its unique structure, with a methyl group attached to the α-carbon, distinguishes it from other amino acids. This structural difference imparts unique biochemical properties, such as its ability to specifically inhibit argininosuccinate synthase .
List of Similar Compounds
- Aspartic acid
- α-Methyl-D-aspartic acid
- α-Methyl-L-aspartic acid
- 2-Amino-3-methylsuccinic acid
Properties
IUPAC Name |
2-amino-2-methylbutanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDJFPMMUKOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2792-66-7, 3227-17-6, 866-73-9 | |
Record name | 2-Methylaspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASPARTIC ACID, L-THREO | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-153559 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-METHYL-DL-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70W4HTK6W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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